Cas no 1207025-25-9 (ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate)

Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate is a versatile compound with notable advantages. It exhibits high purity and is suitable for various applications, including organic synthesis and medicinal chemistry. Its unique structure facilitates the development of novel compounds with potential pharmaceutical properties. The compound's reactivity and stability make it an attractive candidate for research and development efforts.
ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate structure
1207025-25-9 structure
商品名:ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate
CAS番号:1207025-25-9
MF:C15H18N2O4
メガワット:290.314424037933
CID:5850983
PubChem ID:45496857

ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate 化学的及び物理的性質

名前と識別子

    • ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate
    • ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate
    • VU0494883-1
    • 1207025-25-9
    • ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate
    • F2189-0342
    • AKOS024628017
    • ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
    • インチ: 1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)
    • InChIKey: YWJOFJYWXBKKFN-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCCN1C1C=CC=C(C=1)NC(C(=O)OCC)=O

計算された属性

  • せいみつぶんしりょう: 290.127
  • どういたいしつりょう: 290.127
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 75.7A^2

ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2189-0342-5μmol
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2189-0342-2μmol
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2189-0342-4mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2189-0342-1mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2189-0342-10mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2189-0342-30mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2189-0342-3mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2189-0342-25mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2189-0342-2mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2189-0342-5mg
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
1207025-25-9 90%+
5mg
$69.0 2023-05-16

ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate 関連文献

ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formateに関する追加情報

Introduction to Ethyl {3-(2-Oxopiperidin-1-yl)phenylcarbamoyl}formate (CAS No 1207025-25-9)

Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate, a compound with the chemical identifier CAS No 1207025-25-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential applications in drug development and biochemical research. The structural uniqueness of this molecule, characterized by its ethyl ester functionality and the presence of a piperidine ring fused with a carbamoyl group, makes it a promising candidate for further exploration.

The< strong>Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate molecule exhibits a complex interplay of electronic and steric effects that contribute to its reactivity and biological activity. The piperidine ring, known for its ability to enhance metabolic stability and bioavailability, plays a crucial role in the pharmacokinetic profile of this compound. Additionally, the phenylcarbamoyl moiety introduces hydrophobic interactions that can influence binding affinity to biological targets.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The< strong>3-(2-oxopiperidin-1-yl)phenylcarbamoyl moiety in Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate has been studied for its potential role in modulating various biological pathways. For instance, studies have suggested that this structure may interact with enzymes and receptors involved in inflammation and pain signaling, making it a valuable scaffold for developing anti-inflammatory drugs.

The< strong>formate ester group in Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate is another critical feature that contributes to its chemical behavior. Formate esters are known for their stability under various conditions and their ability to undergo hydrolysis, releasing formic acid and the corresponding carboxylic acid derivative. This property makes them useful in synthetic chemistry for introducing formate functionalities into molecules without unwanted side reactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Using molecular modeling techniques, scientists have been able to identify potential binding sites on target proteins for Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate. These studies have highlighted the compound's potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

The synthesis of Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has allowed chemists to optimize yield and purity, making it feasible for large-scale production. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

In conclusion, Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate represents a fascinating area of research with significant implications for pharmaceutical development. Its unique structural features and potential biological activities make it a valuable compound for further investigation. As our understanding of molecular interactions continues to evolve, compounds like Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate are likely to play a crucial role in the discovery of new therapeutic agents.

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